molecular formula C7H4BrNO2 B8703851 3-bromofuro[3,2-c]pyridin-4(5H)-one

3-bromofuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B8703851
M. Wt: 214.02 g/mol
InChI Key: ZGUHKLIZEGYDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromofuro[3,2-c]pyridin-4(5H)-one is a brominated heterocyclic compound featuring a fused furan and pyridine ring system. Its molecular formula is C₇H₄BrNO₂, with a molecular weight of 230.02 g/mol (calculated from and ). This derivative is primarily utilized as a pharmaceutical intermediate, particularly in the development of antitumor and antiviral agents .

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-5H-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H4BrNO2/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10)

InChI Key

ZGUHKLIZEGYDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1OC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Appearance : White to light yellow crystalline solid.
  • Solubility : Soluble in chloroform, DMSO, and dichloromethane; insoluble in water.
  • Synthesis : Typically synthesized via bromination of furo[3,2-c]pyridin-4(5H)-one using brominating agents like CuBr under controlled conditions .

Comparison with Similar Compounds

Positional Isomers

Bromine substitution at different positions on the furopyridinone scaffold significantly alters biological activity and physicochemical properties.

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
3-Bromofuro[3,2-c]pyridin-4(5H)-one 3 C₇H₄BrNO₂ 230.02 Antitumor intermediates, BET inhibitors
7-Bromofuro[3,2-c]pyridin-4(5H)-one 7 C₇H₄BrNO₂ 230.02 Synthetic intermediate; less studied
2-Bromothieno[3,2-c]pyridin-4(5H)-one 2 C₇H₄BrNOS 230.08 Pharmaceutical impurity; structural analog

Key Differences :

  • 3-Bromo vs. 7-Bromo : The 3-bromo derivative exhibits higher relevance in medicinal chemistry due to its role in BET inhibition (IC₅₀ = 0.79 nM for BRD4 BD2 selectivity) . The 7-bromo isomer’s applications remain underexplored.
  • Thieno vs. Furo Analogs: Thieno derivatives (e.g., 2-bromothieno) replace oxygen with sulfur, reducing polarity and increasing lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

Heterocycle Variants

Replacing the furan oxygen with sulfur or modifying ring saturation impacts reactivity and bioactivity.

Compound Name Heterocycle Type Molecular Formula Key Properties/Applications Reference
Furo[3,2-c]pyridin-4(5H)-one Furan + Pyridine C₇H₅NO₂ Parent scaffold; used in BET inhibitors
Thieno[3,2-c]pyridin-4(5H)-one Thiophene + Pyridine C₇H₅NOS Higher metabolic stability; antitumor leads
6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one Saturated Thieno C₇H₇NOS Ticlopidine impurity; reduced aromaticity

Key Differences :

  • Electron Density: Sulfur in thieno analogs increases electron density, altering binding interactions in enzymatic targets compared to furo derivatives .

Substituent Variations

Additional functional groups (e.g., nitro, methyl) modulate reactivity and pharmacological profiles.

Compound Name Substituent Molecular Formula Key Applications Reference
5-Methyl-2-nitro-furo[3,2-c]pyridin-4(5H)-one 2-NO₂, 5-CH₃ C₈H₆N₂O₄ Synthetic precursor; no reported bioactivity
5-Methyl-furo[3,2-c]pyridin-4(5H)-one 5-CH₃ C₈H₇NO₂ Intermediate for complex ligands
2-Phenyl-furo[3,2-c]pyridin-4(5H)-one 2-C₆H₅ C₁₃H₉NO₂ BET inhibitor scaffold (e.g., compound 8l)

Key Differences :

  • Nitro Groups : Enhance electrophilicity, enabling nucleophilic substitutions but may introduce toxicity .
  • Phenyl Substitutions : Improve binding affinity in BET inhibitors (e.g., compound 8l’s 354-fold selectivity for BRD4 BD2 over BD1) .

Key Insights :

  • Bromine at the 3-position optimizes steric and electronic interactions in BET bromodomains, enabling high selectivity .
  • Thieno analogs may exhibit broader off-target effects due to sulfur’s polarizability .

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